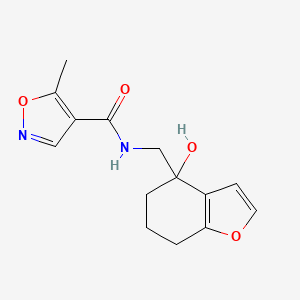

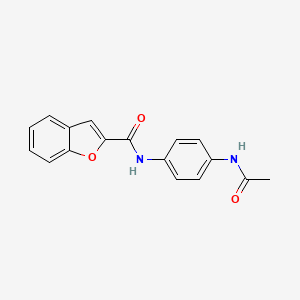

![molecular formula C17H12N2O3S B2508076 Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 361167-82-0](/img/structure/B2508076.png)

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds is a field of significant interest due to their potential applications in various areas of chemistry and pharmacology. One such compound is the indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone, which can be related to the synthesis processes described in the provided papers. In the first paper, a novel one-pot synthesis method is described for N-substituted indole-2-thiols, which are structurally related to the compound of interest. The process involves the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate. This intermediate then reacts with nucleophiles to form various heterocyclic compounds, including N-substituted indole-2-thiols, through intermolecular cyclization .

Molecular Structure Analysis

The molecular structure of indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is not directly discussed in the provided papers. However, the second paper provides insights into the structural analysis of a related tetracyclic framework found in natural alkaloids. The study includes spectroscopic analysis (FT-IR, NMR) and DFT computational analysis, which are essential tools for understanding the molecular structure of complex organic compounds. These methods can be applied to analyze the molecular structure of the compound of interest, providing information on functional groups, chemical shifts, and the most stable conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the first paper, where the reactivity of a related thiadiazole compound is explored. The thioketene intermediate formed during the synthesis shows reactivity with various nucleophiles, leading to the formation of different heterocyclic compounds. This suggests that the indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone may also exhibit reactivity with nucleophiles, potentially leading to a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the methods and analyses presented in the second paper. Techniques such as FT-IR spectroscopy, NMR, and DFT computational analysis provide valuable data on the vibrational and electronic properties of the compound. These properties include IR values for functional groups, chemical shifts in NMR, and quantum chemical parameters such as Frontier Molecular Orbital Analysis, which can be used to predict reactivity and stability. Additionally, NLO calculations can provide information on the electric dipole moment and polarizability, which are important for understanding the physical properties of the compound .

科学研究应用

发光敏化

与Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone密切相关的噻吩基衍生硝基苯甲酸配体已被研究其敏化铕(Eu(III))和铽(Tb(III))离子发光的潜力。这些研究表明,此类化合物可以显著增强这些镧系离子的发光,表明在照明和显示技术以及生物成像应用中具有潜在应用,因为它们具有发光特性 (Viswanathan & Bettencourt-Dias, 2006)。

抗菌和抗氧化性能

另一个研究领域是合成Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone的衍生物并对其进行生物学评估,以了解其抗菌和抗氧化活性。由相关结构合成的化合物显示出不同程度的抗菌和抗氧化特性,为开发新的治疗剂奠定了基础。这些研究强调了该化合物作为合成具有有益生物活性的药剂的前体的潜力 (Rashmi et al., 2014)。

化学合成和催化

该化合物及其类似物一直是化学合成研究的主题,特别是在开发相关化合物的有效合成方法方面。例如,对类似化合物微波辅助合成的研究强调了对更环保、更省时的合成方法的改进,表明该化合物在促进新的合成路线开发中的作用 (Parmar et al., 2018)。

抗癌和抗菌剂

此外,正在对Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone衍生物的抗癌和抗菌潜力进行研究。这些化合物正在评估其对各种癌细胞系和菌株的功效,突出了它们在开发新的抗癌和抗菌疗法中的潜在用途 (Naik et al., 2022)。

作用机制

Target of Action

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone, also known as IBTM, is a synthetic compound that has gained significant attention in the fields of medicinal chemistry and drug discovery due to its diverse chemical properties and potential therapeutic applications These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets often results in changes that lead to their biological effects.

Biochemical Pathways

. These pathways often involve the targets that the compounds interact with and can lead to downstream effects that result in their observed biological activities.

Result of Action

. Depending on the specific derivative and its targets, these activities can result in a variety of molecular and cellular effects.

属性

IUPAC Name |

2,3-dihydroindol-1-yl-(5-nitro-1-benzothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(18-8-7-11-3-1-2-4-14(11)18)16-10-12-9-13(19(21)22)5-6-15(12)23-16/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKAEQRLMQPXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

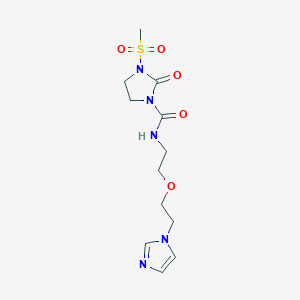

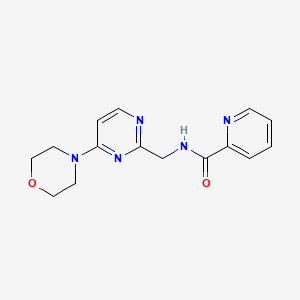

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

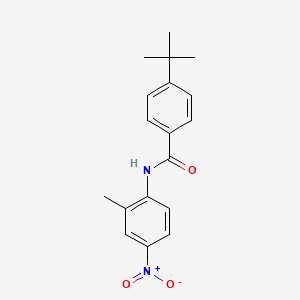

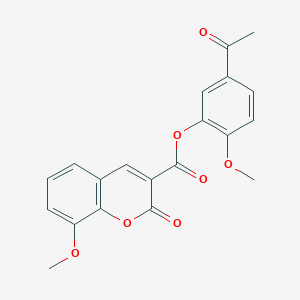

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)

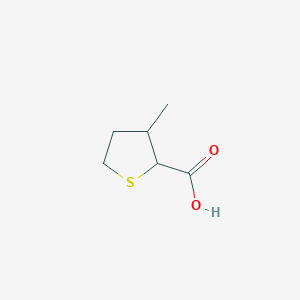

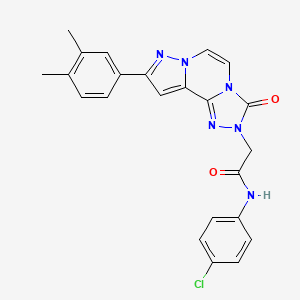

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)